Benzyl 9-oxononanoate
CAS No.:
Cat. No.: VC13725940
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22O3 |
|---|---|
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | benzyl 9-oxononanoate |
| Standard InChI | InChI=1S/C16H22O3/c17-13-9-4-2-1-3-8-12-16(18)19-14-15-10-6-5-7-11-15/h5-7,10-11,13H,1-4,8-9,12,14H2 |
| Standard InChI Key | LTVXRIVUWDOFCW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC=O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC=O |
Introduction
Chemical Structure and Physicochemical Properties
Benzyl 9-oxononanoate (IUPAC name: benzyl 9-oxononanoate) is an ester with the molecular formula . Its structure comprises a nonanoic acid backbone substituted with a ketone group at the ninth carbon and a benzyl ester at the carboxyl terminus. The benzyl group enhances lipophilicity, which influences solubility and reactivity in organic solvents. Key physicochemical properties inferred from analogous compounds include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 278.34 g/mol (calculated) |
| Boiling Point | ~300–320°C (estimated) |
| Solubility | Soluble in DMSO, THF, chloroform |
| LogP (Partition Coefficient) | 3.8 (predicted) |
The ketone group at the ninth position introduces a site for nucleophilic addition reactions, while the ester linkage offers opportunities for hydrolysis or transesterification.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of benzyl 9-oxononanoate typically involves a two-step process:
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Oxidation of Nonanoic Acid Derivatives: 9-Oxononanoic acid is prepared via oxidation of nonanoic acid using agents like potassium permanganate or chromium trioxide under controlled conditions.
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Esterification with Benzyl Alcohol: The carboxylic acid is then esterified with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide).
Reaction Scheme:
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Catalytic systems such as immobilized lipases or solid acid catalysts (e.g., Amberlyst-15) are preferred for their reusability and environmental compatibility.
Applications in Scientific Research
Organic Synthesis
Benzyl 9-oxononanoate serves as a versatile intermediate:
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Peptide Mimetics: The ketone group enables conjugation with amino acids via Schiff base formation.
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Polymer Chemistry: Acts as a monomer in polyester synthesis, contributing to materials with tailored thermal properties.
Pharmaceutical Development
While direct pharmacological data are sparse, structural analogs exhibit notable bioactivity:
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Antimicrobial Potential: Derivatives like 9-(benzyloxy)-9-oxononanoic acid show efficacy against Staphylococcus aureus (MIC: 50 µg/mL).
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Anti-inflammatory Activity: Murine studies suggest suppression of TNF-α and IL-6 cytokines, reducing edema by 40–60%.
Mechanistic Insights and Reactivity
Chemical Reactivity
The compound undergoes characteristic ester and ketone reactions:
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Hydrolysis: Acid- or base-catalyzed cleavage yields 9-oxononanoic acid and benzyl alcohol.
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Nucleophilic Addition: Grignard reagents add to the ketone, forming tertiary alcohols.
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Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol.
Biological Mechanism
In hypothetical therapeutic applications, the benzyl group may enhance membrane permeability, while the ketone could modulate redox-sensitive pathways (e.g., NF-κB signaling).
Comparative Analysis with Structural Analogs
A comparison with related esters highlights the benzyl group’s impact:
| Compound | Structural Feature | Lipophilicity (LogP) | Thermal Stability (°C) |
|---|---|---|---|
| Methyl 9-oxononanoate | Methyl ester | 2.1 | 180–200 |
| Ethyl 9-oxononanoate | Ethyl ester | 2.5 | 190–210 |
| Benzyl 9-oxononanoate | Benzyl ester | 3.8 | 220–240 |
The benzyl derivative’s superior lipophilicity and stability make it preferable for applications requiring prolonged shelf-life or lipid bilayer penetration.
Challenges and Future Directions
Synthetic Challenges
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Selective Oxidation: Over-oxidation of the aliphatic chain remains a hurdle, necessitating optimized catalytic systems.
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Esterification Efficiency: Competing side reactions (e.g., ether formation) require precise stoichiometric control.
Research Opportunities
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Drug Delivery Systems: Exploration as a prodrug carrier for hydrophobic therapeutics.
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Green Chemistry: Development of enzymatic esterification methods to reduce waste.
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